In-Depth Technical Guide: Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride
In-Depth Technical Guide: Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride
CAS Number: 1207194-49-7
Authored by: Gemini AI
Abstract
This technical whitepaper provides a comprehensive overview of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride (CAS No. 1207194-49-7), a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of public domain data for this specific compound, this guide also explores synthetic strategies and potential applications based on analogous structures and the broader class of substituted piperidines. This document summarizes key chemical and physical properties, outlines plausible synthetic routes with detailed experimental protocols for related compounds, and discusses the potential utility of this molecule in the design of novel therapeutics.
Introduction
The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile framework for the spatial presentation of pharmacophoric elements. Substituted piperidines, such as Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, are valuable building blocks in the synthesis of complex molecular architectures for targeted therapeutic intervention.
This guide focuses on the hydrochloride salt of the ethyl ester of 5-hydroxypiperidine-3-carboxylic acid. While specific experimental data for this compound is scarce in peer-reviewed literature, its constituent functional groups—a secondary amine, a hydroxyl group, and an ethyl ester—suggest its potential as a key intermediate in multi-step synthetic pathways.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1207194-49-7 | [2][3] |
| Molecular Formula | C₈H₁₆ClNO₃ | [3] |
| Molecular Weight | 209.67 g/mol | [3] |
| Canonical SMILES | CCOC(=O)C1CC(CNCC1)O.Cl | (Inferred) |
| InChI Key | UCVQOMMLLFCEEH-UHFFFAOYSA-N | [3] |
| Appearance | Liquid | [3] |
| Purity | >95% (as specified by some suppliers) | [3] |
Synthesis and Experimental Protocols
A definitive, published synthetic protocol for Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride (CAS 1207194-49-7) has not been identified in the current body of scientific literature. However, based on established organic chemistry principles and published syntheses of structurally similar compounds, a plausible synthetic pathway can be proposed.
A common strategy for the synthesis of substituted piperidines involves the reduction of a corresponding pyridine precursor. For the target molecule, a likely starting material would be an ethyl nicotinate derivative.
Proposed Synthetic Pathway
A logical synthetic route could involve the following key steps:
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Preparation of a Substituted Pyridine: Starting with a commercially available pyridine derivative, such as ethyl 5-hydroxynicotinate.
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Catalytic Hydrogenation: Reduction of the pyridine ring to a piperidine ring.
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Salt Formation: Treatment of the resulting piperidine with hydrochloric acid to yield the hydrochloride salt.
Caption: Proposed synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride.
Experimental Protocol for a Related Isomer: Synthesis of Ethyl 5-hydroxypiperidine-2-carboxylate
While a specific protocol for the 3-carboxylate isomer is unavailable, a published method for the synthesis of the 2-carboxylate isomer provides a valuable reference. This procedure, used in the synthesis of the β-lactamase inhibitor Avibactam, demonstrates the key catalytic hydrogenation step.[4]
Materials:
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Ethyl-5-hydroxypicolinate (1 equivalent)
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10% Rhodium on Carbon (Rh/C)
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Ethanol (as solvent)
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Hydrogen gas
Procedure:
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A mixture of ethyl-5-hydroxypicolinate and ethanol is charged into a suitable reaction vessel.
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10% Rh/C catalyst is added to the mixture.
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The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (e.g., 200 psi) at room temperature.
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The reaction is monitored for completion (e.g., by TLC analysis), which may take approximately 12 hours.
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Upon completion, the reaction mixture is filtered to remove the catalyst.
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The solvent is removed under reduced pressure to yield the crude ethyl 5-hydroxypiperidine-2-carboxylate.
This product can then be purified by standard methods such as column chromatography or recrystallization. The hydrochloride salt can be formed by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrochloric acid.
Potential Applications in Drug Discovery and Development
The structural features of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.
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Scaffold for Library Synthesis: The three functional groups (amine, hydroxyl, and ester) provide orthogonal handles for chemical modification, allowing for the creation of a diverse library of compounds for high-throughput screening.
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Neurological Disorders: The piperidine nucleus is a common feature in many centrally active agents.[5] Derivatives of this compound could be explored for their potential as modulators of various CNS targets.
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Infectious Diseases: The piperidine scaffold is also present in a number of antibacterial and antiviral agents. For example, the related compound, (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, is a key intermediate in the synthesis of Avibactam, a β-lactamase inhibitor.[6]
Caption: Potential therapeutic areas for derivatives of the core scaffold.
Spectroscopic and Analytical Data
As of the date of this publication, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is not available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.
Conclusion
Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this guide has provided a summary of its known properties and a plausible synthetic strategy based on established chemical transformations of related molecules. The versatile piperidine scaffold, functionalized with hydroxyl and ethyl carboxylate groups, presents numerous opportunities for the development of novel therapeutic agents across a range of disease areas. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility in the advancement of pharmaceutical sciences.
References
- 2. | CAS: | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. ETHYL 5-HYDROXYPIPERIDINE-3-CARBOXYLATE HCL | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
